Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting various diseases . The unique structure of this compound, featuring a fused bicyclic system with a bromine and fluorine substituent, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: Initial condensation of appropriate aldehydes or ketones with amines to form intermediate imidazo[1,2-a]pyridines.
Bromination and Fluorination: Subsequent halogenation steps introduce the bromine and fluorine substituents at specific positions on the imidazo[1,2-a]pyridine ring.
Esterification: The final step involves esterification to introduce the methyl ester group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen substituents.
Cyclization: The imidazo[1,2-a]pyridine ring can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as amines and thiols.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting infectious diseases, cancer, and neurological disorders.
Biological Studies: The compound is used in studying the biological pathways and molecular targets involved in disease progression.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways involved in disease . For example, it may inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: Used in the development of anxiolytic drugs.
Uniqueness
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is unique due to its specific combination of bromine and fluorine substituents, which confer distinct electronic and steric properties. These properties enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery .
Biological Activity
Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that related compounds exhibited significant cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin. The bromine and chlorine substituents enhanced the compounds' efficacy .
Antiviral Activity
The imidazo[1,2-a]pyridine class has shown promise in antiviral applications. Research has indicated that certain derivatives can inhibit viral replication effectively.
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties.
- Mechanism : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. Preliminary data suggest that related compounds exhibit varying degrees of inhibition against these enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The presence of specific substituents significantly influences the pharmacological profile.
Substituent | Effect on Activity |
---|---|
Bromine | Enhances cytotoxicity in cancer cells |
Fluorine | Potentially increases antiviral efficacy |
Carboxylate group | May enhance solubility and bioavailability |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies help elucidate how structural modifications can enhance binding affinity and specificity toward target proteins involved in disease processes.
Properties
Molecular Formula |
C15H11BrClFN2O2 |
---|---|
Molecular Weight |
385.61 g/mol |
IUPAC Name |
methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H10BrFN2O2.ClH/c1-21-15(20)13-14(9-5-7-10(17)8-6-9)19-11(16)3-2-4-12(19)18-13;/h2-8H,1H3;1H |
InChI Key |
ASHQNWHKKBHYGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C(=N1)C=CC=C2Br)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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